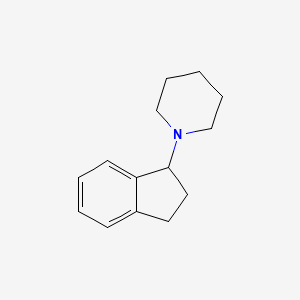
1-(2,3-Dihydro-1H-inden-1-yl)piperidine
Cat. No. B8626616
M. Wt: 201.31 g/mol
InChI Key: AGECZFKPNRSRDG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04092318
Procedure details


A mixture of 100 g. of 1-indanone (0.758 mole) and 125 ml. of piperidine in 750 ml. of toluene is treated with 0.5 g. of p-toluenesulfonic acid and heated under reflux with a water take-off trap attached. Heating is continued for 48 hours. Solvent and excess piperidine are removed in vacuo and the residue is dissolved in 1500 ml. of absolute methanol. The resulting solution is stirred and treated portionwise with 50 g. of sodium borohydride below 30° C. After stirring several hours longer, the mixture is treated with a small amount of acetic acid then made strongly basic by the addition of sodium hydroxide solution. After 400 ml. of water is added, most of the methanol is removed in vacuo. Product is extracted into ether, dried over potassium hydroxide and distilled. 119.7 g. of 1-(1-indanyl)piperidine is collected at 101°-102° (0.2 mm.).





Identifiers


|
REACTION_CXSMILES
|
[C:1]1(=O)[C:9]2[C:4](=[CH:5][CH:6]=[CH:7][CH:8]=2)[CH2:3][CH2:2]1.[NH:11]1[CH2:16][CH2:15][CH2:14][CH2:13][CH2:12]1.C1(C)C=CC=CC=1.C1(C)C=CC(S(O)(=O)=O)=CC=1>O>[CH:1]1([N:11]2[CH2:16][CH2:15][CH2:14][CH2:13][CH2:12]2)[C:9]2[C:4](=[CH:5][CH:6]=[CH:7][CH:8]=2)[CH2:3][CH2:2]1
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0.758 mol
|
|
Type
|
reactant
|
|
Smiles
|
C1(CCC2=CC=CC=C12)=O
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
N1CCCCC1
|
Step Three
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C1(=CC=CC=C1)C
|
Step Four
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C1(=CC=C(C=C1)S(=O)(=O)O)C
|
Step Five
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
O
|
Conditions


Stirring
|
Type
|
CUSTOM
|
|
Details
|
The resulting solution is stirred
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


ADDITION
|
Type
|
ADDITION
|
|
Details
|
A mixture of 100 g
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
Heating
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
Solvent and excess piperidine are removed in vacuo
|
DISSOLUTION
|
Type
|
DISSOLUTION
|
|
Details
|
the residue is dissolved in 1500 ml
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
treated portionwise with 50 g
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
of sodium borohydride below 30° C
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
After stirring several hours longer
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
the mixture is treated with a small amount of acetic acid
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
then made strongly basic by the addition of sodium hydroxide solution
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
of water is added, most of the methanol
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
is removed in vacuo
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
Product is extracted into ether
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried over potassium hydroxide
|
DISTILLATION
|
Type
|
DISTILLATION
|
|
Details
|
distilled
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
of 1-(1-indanyl)piperidine is collected at 101°-102° (0.2 mm.)
|
Outcomes


Product
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
